3-Bromo-6-methylpicolinonitrile
Overview
Description
3-Bromo-6-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol . It is widely used in various scientific experiments and industries due to its unique chemical properties. The compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on a picolinonitrile ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinonitrile typically involves the bromination of 6-methylpicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted picolinonitriles.
Cross-Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 3-bromo-6-methylpicolinamines.
Scientific Research Applications
3-Bromo-6-methylpicolinonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpicolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-Chloro-6-methylpicolinonitrile
- 4,6-Dimethylpicolinonitrile
- 3-Methoxy-6-methylpicolinonitrile
- 5-Amino-4,6-dimethylpicolinonitrile
- 5,6-Dimethylpicolinonitrile
Comparison: Compared to these similar compounds, 3-Bromo-6-methylpicolinonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions . This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals .
Properties
IUPAC Name |
3-bromo-6-methylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYSTQQVJUEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620669 | |
Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-48-6 | |
Record name | 3-Bromo-6-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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